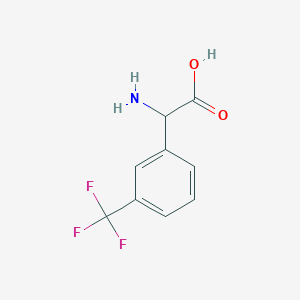

3-(Trifluoromethyl)-DL-phenylglycine

描述

The exact mass of the compound 2-Amino-2-(3-(trifluoromethyl)phenyl)acetic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

2-amino-2-[3-(trifluoromethyl)phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3NO2/c10-9(11,12)6-3-1-2-5(4-6)7(13)8(14)15/h1-4,7H,13H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRHNOGZIXICHOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60380597 | |

| Record name | Amino[3-(trifluoromethyl)phenyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60380597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

242475-26-9 | |

| Record name | Amino[3-(trifluoromethyl)phenyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60380597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(Trifluoromethyl)-DL-phenylglycine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(Trifluoromethyl)-DL-phenylglycine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Trifluoromethyl)-DL-phenylglycine is a non-proteinogenic amino acid characterized by the presence of a trifluoromethyl group at the meta position of the phenyl ring. This substitution significantly influences the molecule's electronic properties and lipophilicity, making it a compound of interest in medicinal chemistry and drug discovery. The trifluoromethyl group is known to enhance metabolic stability and binding affinity of molecules to biological targets. This guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of this compound, intended to serve as a technical resource for professionals in research and development.

Chemical and Physical Properties

A summary of the known chemical and physical properties of this compound is presented below. These properties are crucial for its handling, characterization, and application in chemical synthesis and biological assays.

| Property | Value | Source |

| Molecular Formula | C₉H₈F₃NO₂ | --INVALID-LINK--, --INVALID-LINK--[1] |

| Molecular Weight | 219.16 g/mol | --INVALID-LINK--, --INVALID-LINK--[1] |

| CAS Number | 242475-26-9 | --INVALID-LINK--, --INVALID-LINK--[1] |

| Appearance | Solid | --INVALID-LINK-- |

| Melting Point | 231-237 °C | --INVALID-LINK--[2] |

| Boiling Point | 274 °C (predicted) | --INVALID-LINK--[3] |

| Density | 1.4 ± 0.1 g/cm³ (predicted) | --INVALID-LINK--[3] |

| Solubility | Soluble in Methanol | --INVALID-LINK--[2] |

| XLogP3 | -0.8 (predicted) | --INVALID-LINK--[3] |

| InChI Key | SRHNOGZIXICHOU-UHFFFAOYSA-N | --INVALID-LINK-- |

| SMILES | NC(C(O)=O)c1cccc(c1)C(F)(F)F | --INVALID-LINK-- |

Spectroscopic Data

Predicted Collision Cross Section (CCS) Data

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 220.05800 | 142.0 |

| [M+Na]⁺ | 242.03994 | 149.3 |

| [M-H]⁻ | 218.04344 | 140.1 |

| [M+NH₄]⁺ | 237.08454 | 159.0 |

| [M+K]⁺ | 258.01388 | 146.7 |

| [M+H-H₂O]⁺ | 202.04798 | 134.0 |

| [M+HCOO]⁻ | 264.04892 | 159.3 |

| [M+CH₃COO]⁻ | 278.06457 | 187.0 |

| Data obtained from PubChemLite, calculated using CCSbase.[4] |

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of this compound are not explicitly detailed in the readily available scientific literature. However, established methods for the synthesis of related phenylglycine derivatives can be adapted.

Synthesis

The synthesis of this compound can be approached through classical amino acid synthesis routes such as the Strecker synthesis or the Bucherer-Bergs reaction, starting from 3-(trifluoromethyl)benzaldehyde.

Conceptual Strecker Synthesis Workflow:

References

An In-depth Technical Guide to 3-(Trifluoromethyl)-DL-phenylglycine

CAS Number: 242475-26-9

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific literature extensively detailing the specific biological activity, experimental protocols, and mechanisms of action for 3-(Trifluoromethyl)-DL-phenylglycine (CAS 242475-26-9) is limited. This guide provides a comprehensive overview of its known properties and contextualizes its potential applications based on the well-established roles of trifluoromethylated compounds and phenylglycine derivatives in medicinal chemistry and drug discovery. The experimental protocols and pathway diagrams presented are representative examples based on analogous molecules and should be adapted and validated for specific research applications.

Executive Summary

This compound is a non-proteinogenic amino acid that has garnered interest in the field of medicinal chemistry. The incorporation of a trifluoromethyl (-CF3) group onto the phenyl ring of DL-phenylglycine significantly alters its physicochemical properties, offering potential advantages in drug design. The -CF3 group is known to enhance metabolic stability, improve lipophilicity, and increase the binding affinity of molecules to their biological targets.[1][2] Phenylglycine derivatives, in general, are crucial building blocks in the synthesis of various pharmaceuticals. This guide serves to consolidate the available information on this compound and to provide a framework for its potential application in research and development.

Physicochemical and Spectroscopic Data

The structural and property data for this compound are summarized below. This information is critical for its handling, formulation, and application in experimental settings.

| Property | Value | Reference |

| CAS Number | 242475-26-9 | [3] |

| Molecular Formula | C₉H₈F₃NO₂ | [3] |

| Molecular Weight | 219.16 g/mol | [3] |

| Appearance | Solid | [4] |

| Purity | ≥98.0% | [4] |

| SMILES | NC(C(O)=O)c1cccc(c1)C(F)(F)F | [4] |

| InChI | 1S/C9H8F3NO2/c10-9(11,12)6-3-1-2-5(4-6)7(13)8(14)15/h1-4,7H,13H2,(H,14,15) | [4] |

| InChI Key | SRHNOGZIXICHOU-UHFFFAOYSA-N | [4] |

Potential Applications in Drug Discovery and Development

While specific biological activities for this compound are not extensively documented in peer-reviewed literature, its structural motifs suggest several potential applications.

Peptide Synthesis

Non-natural amino acids like this compound are valuable reagents in peptide synthesis.[5] Their incorporation can lead to peptides with enhanced properties such as:

-

Increased Metabolic Stability: The trifluoromethyl group can shield adjacent peptide bonds from enzymatic degradation, prolonging the peptide's half-life.[5]

-

Modulated Bioactivity: The electronic and steric properties of the trifluoromethyl group can alter the peptide's conformation and its binding affinity to biological targets.[5]

Medicinal Chemistry

The trifluoromethyl group is a common feature in many pharmaceuticals due to its ability to improve a molecule's pharmacokinetic and pharmacodynamic profile.[1][2][6] this compound can serve as a key building block in the synthesis of novel small molecule drug candidates. The trifluoromethyl moiety can enhance membrane permeability and metabolic stability.[2]

Experimental Protocols

The following are representative experimental protocols. These should be considered as starting points and will require optimization for specific applications.

Hypothetical Synthesis of this compound

A plausible synthetic route for this compound could involve a Strecker synthesis, a well-established method for producing α-amino acids.

Reaction Scheme:

-

Starting Material: 3-(Trifluoromethyl)benzaldehyde

-

Step 1: Reaction with ammonia and hydrogen cyanide to form the corresponding α-aminonitrile.

-

Step 2: Hydrolysis of the α-aminonitrile to yield this compound.

Detailed Protocol:

-

To a solution of 3-(trifluoromethyl)benzaldehyde (1 equivalent) in ethanol, add an aqueous solution of ammonium chloride (1.2 equivalents) and sodium cyanide (1.2 equivalents).

-

Stir the reaction mixture at room temperature for 24 hours.

-

Monitor the formation of the α-aminonitrile intermediate by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Add a solution of hydrochloric acid (6 M) to the residue and reflux for 6 hours to hydrolyze the nitrile.

-

Cool the reaction mixture and neutralize with a suitable base (e.g., sodium hydroxide) to precipitate the amino acid.

-

Filter the solid, wash with cold water, and dry under vacuum to obtain this compound.

-

Purify the product by recrystallization from a suitable solvent system (e.g., water/ethanol).

Representative Protocol for Incorporation into a Peptide via Solid-Phase Peptide Synthesis (SPPS)

This protocol is adapted from general Fmoc-based solid-phase peptide synthesis procedures.

Materials:

-

Fmoc-protected this compound

-

Rink Amide resin

-

N,N-Dimethylformamide (DMF)

-

Piperidine

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a peptide synthesis vessel.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group from the resin. Wash the resin thoroughly with DMF.

-

Coupling:

-

In a separate vial, dissolve Fmoc-protected this compound (3 equivalents), HBTU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.

-

Add the activated amino acid solution to the resin.

-

Agitate the mixture for 2 hours at room temperature.

-

Monitor the coupling reaction using a ninhydrin test. If the test is positive, repeat the coupling step.

-

-

Washing: Wash the resin with DMF and DCM.

-

Repeat: Repeat the deprotection and coupling steps for the subsequent amino acids in the peptide sequence.

-

Final Deprotection: After the final coupling, remove the N-terminal Fmoc group as described in step 2.

-

Cleavage and Deprotection: Treat the resin with the TFA cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

-

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

Hypothetical Drug Discovery Workflow

The following diagram illustrates a potential workflow for utilizing this compound in a drug discovery program.

Caption: A potential drug discovery workflow.

Hypothetical Signaling Pathway Inhibition

Given that many small molecules derived from amino acids act as enzyme inhibitors, the diagram below illustrates a hypothetical scenario where a derivative of this compound could inhibit a kinase signaling pathway, a common target in oncology.

Caption: A hypothetical kinase signaling pathway.

Safety Information

Hazard Statements:

-

H315: Causes skin irritation.[4]

-

H319: Causes serious eye irritation.[4]

-

H335: May cause respiratory irritation.[4]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4]

-

P280: Wear protective gloves/eye protection/face protection.[4]

-

P302+P352: IF ON SKIN: Wash with plenty of water.[4]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

For detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

References

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. scbt.com [scbt.com]

- 4. 3-(Trifluoromethyl)- DL -phenylglycine = 98.0 242475-26-9 [sigmaaldrich.com]

- 5. nbinno.com [nbinno.com]

- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 3-(Trifluoromethyl)-DL-phenylglycine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for producing 3-(Trifluoromethyl)-DL-phenylglycine, a valuable non-proteinogenic amino acid analog. The trifluoromethyl group imparts unique properties, making this compound a significant building block in the development of novel pharmaceuticals and agrochemicals. This document details the core synthetic methodologies, including the Strecker synthesis and the Bucherer-Bergs reaction, providing experimental protocols and quantitative data to support research and development efforts.

Introduction

This compound is a derivative of the amino acid phenylglycine, characterized by the presence of a trifluoromethyl (-CF3) group at the meta position of the phenyl ring. The strong electron-withdrawing nature of the trifluoromethyl group can significantly alter the physicochemical properties of molecules into which it is incorporated, including metabolic stability, lipophilicity, and binding affinity to biological targets. As such, this compound serves as a crucial intermediate for the synthesis of a wide array of biologically active molecules. This guide will focus on the two most classical and adaptable methods for its preparation: the Strecker synthesis and the Bucherer-Bergs reaction, both commencing from the readily available starting material, 3-(trifluoromethyl)benzaldehyde.

Synthetic Pathways

The synthesis of this compound predominantly follows two well-established multicomponent reactions. Both pathways utilize 3-(trifluoromethyl)benzaldehyde as the key starting material and proceed through key intermediates—an α-aminonitrile in the Strecker synthesis and a hydantoin in the Bucherer-Bergs reaction—which are subsequently hydrolyzed to yield the final amino acid.

Logical Flow of Synthetic Routes

Technical Guide: (±)-2-Amino-2-[3-(trifluoromethyl)phenyl]acetic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(±)-2-Amino-2-[3-(trifluoromethyl)phenyl]acetic acid is a non-proteinogenic α-amino acid derivative of glycine.[1] Its structure, featuring a trifluoromethyl group on the phenyl ring, makes it a valuable building block in medicinal chemistry and drug discovery. The trifluoromethyl moiety is a key functional group in many active pharmaceutical ingredients, known for its ability to enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets. This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and potential biological relevance.

Chemical Structure and Properties

The core structure consists of an acetic acid backbone with an amino group and a 3-(trifluoromethyl)phenyl group attached to the alpha-carbon. The "(±)" designation indicates that the compound is a racemic mixture of its (R) and (S) enantiomers.

Chemical Identifiers

| Identifier | Value |

|---|---|

| IUPAC Name | 2-Amino-2-[3-(trifluoromethyl)phenyl]acetic acid |

| Molecular Formula | C₉H₈F₃NO₂ |

| Molecular Weight | 219.16 g/mol [1] |

| CAS Number | 242475-26-9 (for racemic mixture)[1] |

| (R)-enantiomer CAS | 1228548-29-5[2] |

| (S)-enantiomer CAS | 1228568-48-6 |

Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Appearance | White to off-white solid | [1] |

| Solubility | DMSO: 10 mg/mL (45.63 mM) | [1] |

| Storage (Powder) | -20°C for 3 years; 4°C for 2 years |[1] |

Synthesis Protocol: Strecker Synthesis

The most common and versatile method for synthesizing α-amino acids like (±)-2-amino-2-[3-(trifluoromethyl)phenyl]acetic acid is the Strecker synthesis.[4][5] This three-component reaction involves the condensation of an aldehyde, an amine source (ammonia), and a cyanide source to form an α-aminonitrile, which is subsequently hydrolyzed to the desired α-amino acid.[4][6]

Materials and Reagents

-

3-(Trifluoromethyl)benzaldehyde

-

Ammonium chloride (NH₄Cl)

-

Sodium cyanide (NaCN)

-

Methanol (MeOH)

-

Water (H₂O)

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium hydroxide (NaOH)

-

Diethyl ether

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

Experimental Procedure

Step 1: Formation of α-Aminonitrile [4][6]

-

In a well-ventilated fume hood, dissolve 3-(trifluoromethyl)benzaldehyde in methanol in a round-bottom flask equipped with a magnetic stirrer.

-

Add an aqueous solution of ammonium chloride, followed by the slow, portion-wise addition of sodium cyanide. Caution: Sodium cyanide is highly toxic. Handle with extreme care and appropriate personal protective equipment. The reaction is exothermic and should be cooled in an ice bath.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding cold water.

-

Extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude 2-amino-2-[3-(trifluoromethyl)phenyl]acetonitrile.

Step 2: Hydrolysis of the α-Aminonitrile [5][6]

-

To the crude α-aminonitrile, add concentrated hydrochloric acid.

-

Heat the mixture to reflux for 4-6 hours. This step hydrolyzes the nitrile to a carboxylic acid.

-

Monitor the completion of the hydrolysis by TLC.

-

After cooling to room temperature, carefully neutralize the reaction mixture with a sodium hydroxide solution to precipitate the amino acid.

-

Collect the solid product by filtration and wash with cold water.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., water/ethanol) to obtain pure (±)-2-amino-2-[3-(trifluoromethyl)phenyl]acetic acid.

Synthesis Workflow Diagram

Caption: Workflow for the Strecker synthesis of the target amino acid.

Spectroscopic Data

While specific spectra for (±)-2-amino-2-[3-(trifluoromethyl)phenyl]acetic acid are not widely published, data for structurally related compounds can provide an expected profile. For instance, the ¹H NMR spectrum of the related m-(trifluoromethyl)phenylacetic acid in DMSO-d₆ shows characteristic peaks for the aromatic protons between 7.5-7.7 ppm and a singlet for the benzylic CH₂ protons around 3.7 ppm.[7] For the target molecule, one would expect the disappearance of the CH₂ singlet and the appearance of a singlet for the α-CH proton, along with signals for the amino and carboxylic acid protons.

Expected Spectroscopic Features:

-

¹H NMR: Signals corresponding to the aromatic protons (multiplets), a singlet for the α-proton, and broad singlets for the amine (NH₂) and carboxylic acid (COOH) protons.

-

¹³C NMR: Resonances for the trifluoromethyl carbon, aromatic carbons, the α-carbon, and the carbonyl carbon.

-

¹⁹F NMR: A singlet corresponding to the CF₃ group.

-

IR Spectroscopy: Characteristic absorptions for N-H (amine), O-H (carboxylic acid), C=O (carbonyl), and C-F (trifluoromethyl) bonds.

-

Mass Spectrometry: A molecular ion peak corresponding to the compound's molecular weight (219.16 g/mol ).

Biological and Pharmacological Relevance

Non-proteinogenic amino acids containing a trifluoromethylphenyl group are of significant interest in drug development. While direct biological pathway involvement for the 3-CF₃ isomer is not extensively documented, the structurally similar 4-CF₃ isomer has been studied in the context of metabolic disorders.

Specifically, derivatives of 2-amino-2-[4-(trifluoromethyl)phenyl]acetic acid are related to "Activator-3," a potent pan-activator of AMP-activated protein kinase (AMPK).[8] AMPK is a crucial enzyme in cellular energy homeostasis, and its activation can enhance glucose utilization and improve lipid profiles, making it a promising target for conditions like type-II diabetes.[8] The trifluoromethyl group in these structures is noted for enhancing metabolic stability and membrane permeability, properties that are highly desirable in therapeutic agents.[8]

Given its structural similarity, (±)-2-amino-2-[3-(trifluoromethyl)phenyl]acetic acid serves as a key synthetic intermediate for developing novel therapeutic agents that may target similar pathways.

Potential Signaling Pathway Involvement

Caption: Potential involvement in the AMPK signaling pathway.

Conclusion

(±)-2-Amino-2-[3-(trifluoromethyl)phenyl]acetic acid is a synthetically accessible and valuable building block for the development of novel pharmaceuticals. Its unique structural features, particularly the trifluoromethyl group, impart properties that are highly sought after in modern drug design. The Strecker synthesis provides a reliable method for its preparation, enabling further research into its potential therapeutic applications, particularly in the area of metabolic diseases through pathways such as AMPK activation. Further investigation is warranted to fully elucidate its specific biological activities and spectroscopic characteristics.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. appchemical.com [appchemical.com]

- 3. 3-(Trifluoromethyl)phenylacetic acid 97 351-35-9 [sigmaaldrich.com]

- 4. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 5. total-synthesis.com [total-synthesis.com]

- 6. benchchem.com [benchchem.com]

- 7. m-(Trifluoromethyl)phenylacetic acid(351-35-9) 1H NMR [m.chemicalbook.com]

- 8. 2-Amino-2-(4-(trifluoromethyl)phenyl)acetic Acid [benchchem.com]

An In-depth Technical Guide to the Physical Characteristics of 3-(Trifluoromethyl)-DL-phenylglycine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Trifluoromethyl)-DL-phenylglycine is a non-proteinogenic α-amino acid, a derivative of phenylglycine featuring a trifluoromethyl group on the phenyl ring. This modification significantly influences the molecule's steric and electronic properties, making it a compound of interest in medicinal chemistry and drug development. The trifluoromethyl group can enhance metabolic stability, binding affinity, and lipophilicity of parent molecules. A thorough understanding of its physical characteristics is fundamental for its application in synthesis, formulation, and biological studies. This guide provides a detailed overview of the key physical properties of this compound, the experimental protocols for their determination, and a logical workflow for its characterization.

Core Physical and Chemical Properties

The intrinsic properties of this compound are summarized below. These values are critical for predicting its behavior in various chemical and biological systems.

| Property | Value |

| Molecular Formula | C₉H₈F₃NO₂[1][2] |

| Molecular Weight | 219.16 g/mol [1][3][4] |

| Physical Form | Solid[3][4] |

| Melting Point | 231-237 °C |

| Boiling Point | 274 °C[2] |

| Density | 1.4 ± 0.1 g/cm³[2] |

| Flash Point | 120 °C[2] |

| Refractive Index | 1.505[2] |

| Solubility | Soluble in Methanol (MeOH) |

| Purity | ≥98.0% (by HPLC)[3][4] |

Experimental Protocols for Physical Characterization

The following sections detail the standard methodologies for determining the key physical properties of solid organic compounds like this compound.

Melting Point Determination

The melting point is a crucial indicator of a compound's purity. For a crystalline solid, a sharp melting range typically signifies high purity, whereas a broad melting range suggests the presence of impurities.

Methodology: Capillary Method

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.[2][3][5]

-

Apparatus: A calibrated melting point apparatus, such as a Mel-Temp or a Thiele tube setup, is used. The capillary tube is placed in the heating block or oil bath of the apparatus adjacent to a thermometer.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.[2]

-

Observation: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last crystal melts are recorded as the melting point range.[1][2]

Boiling Point Determination

Given that this compound is a solid at room temperature with a high boiling point, specialized techniques are required for its determination, often at reduced pressure to prevent decomposition.

Methodology: Distillation Method (for high-boiling solids)

-

Apparatus: A micro-distillation or Kugelrohr apparatus is suitable for small quantities of high-boiling point solids. The setup includes a flask for the sample, a condenser, a receiving flask, and a thermometer.

-

Procedure: A small sample of the compound is placed in the distillation flask.[6] The system is typically connected to a vacuum pump to reduce the pressure.

-

Heating: The sample is heated gently. The temperature of the vapor that distills is recorded.[7]

-

Data Recording: The boiling point is the temperature at which the vapor pressure of the liquid equals the applied pressure. The recorded temperature and the corresponding pressure are noted. This can be extrapolated to determine the boiling point at atmospheric pressure using a nomograph if necessary.

Solubility Determination

Understanding the solubility of this compound in various solvents is essential for its use in reactions, purifications, and biological assays.

Methodology: Gravimetric Analysis

-

Sample Preparation: A saturated solution is prepared by adding an excess amount of this compound to a known volume of the solvent (e.g., methanol) in a sealed container.

-

Equilibration: The mixture is agitated at a constant temperature for a sufficient period to ensure equilibrium is reached.

-

Separation: The undissolved solid is separated from the solution by filtration or centrifugation.

-

Analysis: A known volume of the clear, saturated solution is carefully transferred to a pre-weighed container. The solvent is then evaporated, and the mass of the remaining solid is determined.[8] The solubility is then calculated and expressed in terms of mass per unit volume (e.g., g/L or mg/mL).

Density Determination

The density of a solid organic compound can be determined using several methods. The choice of method depends on the form of the solid (e.g., powder, crystal).

Methodology: Gas Pycnometry

-

Principle: Gas pycnometry is a non-destructive method that determines the volume of a solid by measuring the pressure change of a gas (typically helium) in a calibrated chamber.[9]

-

Procedure: A weighed sample of this compound is placed in the sample chamber. The chamber is then filled with helium to a known pressure. The gas is then expanded into a second empty chamber of known volume.

-

Calculation: Based on the initial and final pressures, the volume of the solid sample can be accurately calculated using the ideal gas law. The density is then determined by dividing the mass of the sample by its volume.[9]

Characterization Workflow

The comprehensive characterization of a novel or synthesized compound like this compound follows a logical progression of analytical techniques to confirm its identity, purity, and structure.

Caption: Workflow for the synthesis and characterization of this compound.

References

- 1. pennwest.edu [pennwest.edu]

- 2. jove.com [jove.com]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. researchgate.net [researchgate.net]

- 5. byjus.com [byjus.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chemconnections.org [chemconnections.org]

- 8. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]

- 9. Density Determination of Solids and Liquids - EAG Laboratories [eag.com]

Technical Guide: Solubility Profile of 3-(Trifluoromethyl)-DL-phenylglycine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 3-(Trifluoromethyl)-DL-phenylglycine, a key building block in pharmaceutical synthesis. Due to the limited availability of specific quantitative solubility data in published literature, this document outlines a detailed experimental protocol for determining its solubility in various solvents. Furthermore, it presents a qualitative and estimated solubility profile based on the physicochemical properties of the molecule and general principles of solubility for structurally related compounds. This guide is intended to be a practical resource for researchers, enabling them to establish robust experimental procedures for handling and utilizing this compound in their work.

Introduction

This compound is a non-proteinogenic amino acid that is of significant interest in medicinal chemistry and drug development. The presence of the trifluoromethyl group can enhance metabolic stability, binding affinity, and lipophilicity of parent molecules. A thorough understanding of its solubility in a range of solvents is critical for its effective use in synthesis, purification, formulation, and analytical method development.

Currently, there is a notable absence of comprehensive, publicly available quantitative data on the solubility of this compound across a variety of common laboratory solvents. This guide aims to bridge this gap by providing a detailed, adaptable experimental protocol for researchers to determine these values in their own laboratories. Additionally, a qualitative solubility table has been compiled based on available information and chemical principles.

Physicochemical Properties

Understanding the fundamental physicochemical properties of this compound is essential for predicting its solubility behavior.

| Property | Value | Reference |

| Molecular Formula | C₉H₈F₃NO₂ | [1][2] |

| Molecular Weight | 219.16 g/mol | [1][2] |

| Physical Form | Solid | [1] |

| Melting Point | 231-237 °C | |

| pKa (estimated) | ~2 (carboxylic acid), ~9 (amino group) | |

| XLogP3 | -0.8 | [3] |

The zwitterionic nature of the amino acid group, combined with the lipophilic trifluoromethyl-substituted phenyl ring, suggests a complex solubility profile that will be highly dependent on the polarity and hydrogen bonding capabilities of the solvent.

Solubility Profile

While specific quantitative data is scarce, a qualitative assessment of solubility in various solvents can be inferred. The following table summarizes the expected solubility of this compound.

| Solvent | Solvent Type | Expected Solubility | Notes |

| Water | Polar Protic | Sparingly Soluble | Solubility is expected to be pH-dependent. At isoelectric point, solubility will be minimal. Solubility increases in acidic or basic aqueous solutions. |

| Methanol | Polar Protic | Soluble | A chemical supplier datasheet indicates solubility in methanol. This is a common solvent for polar organic molecules. |

| Ethanol | Polar Protic | Moderately Soluble | Similar to methanol, but the slightly lower polarity may reduce solubility. |

| Isopropanol | Polar Protic | Sparingly Soluble | The larger alkyl group decreases polarity, likely leading to lower solubility. |

| Acetonitrile | Polar Aprotic | Sparingly to Moderately Soluble | Can dissolve polar compounds, but lacks hydrogen bond donating ability, which may limit solubility of the amino acid functionality. |

| Tetrahydrofuran (THF) | Polar Aprotic | Sparingly Soluble | Lower polarity than acetonitrile, likely resulting in lower solubility. |

| Dichloromethane (DCM) | Nonpolar | Insoluble to Very Sparingly Soluble | The high polarity of the amino acid group will likely make it insoluble in nonpolar solvents. |

| Toluene | Nonpolar | Insoluble | Unlikely to be a suitable solvent. |

| Hexanes | Nonpolar | Insoluble | Unlikely to be a suitable solvent. |

Experimental Protocol for Solubility Determination

To obtain precise and accurate solubility data, the following experimental protocol, based on the isothermal shake-flask method, is recommended.

Materials and Equipment

-

This compound (high purity)

-

Selected solvents (analytical grade or higher)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps (e.g., 4 mL or 20 mL)

-

Constant temperature incubator shaker or water bath

-

Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

-

Syringes

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other suitable analytical instrumentation (e.g., UV-Vis spectrophotometer).

Experimental Workflow Diagram

Detailed Procedure

-

Preparation of Samples:

-

Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Accurately add a known volume of the desired solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature incubator shaker.

-

Agitate the samples at a constant temperature (e.g., 25 °C, 37 °C) for a sufficient period to reach equilibrium. A duration of 24 to 72 hours is typically recommended. Preliminary experiments can be conducted to determine the time required to reach a plateau in concentration.

-

-

Sample Collection and Preparation:

-

After equilibration, remove the vials from the shaker and allow the excess solid to settle. It is important to maintain the temperature during this step.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a syringe filter into a clean vial to remove any undissolved solids.

-

Accurately dilute the filtered sample with a suitable solvent (often the mobile phase for HPLC analysis) to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Analyze the standard solutions using a validated HPLC method to generate a calibration curve.

-

Analyze the diluted samples and determine their concentrations using the calibration curve.

-

Calculate the solubility of this compound in the solvent at the specified temperature, taking into account the dilution factor. The solubility is typically expressed in units such as mg/mL, g/L, or mol/L.

-

Conclusion

References

Spectroscopic and Structural Elucidation of 3-(Trifluoromethyl)-DL-phenylglycine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data for 3-(Trifluoromethyl)-DL-phenylglycine. Due to the limited availability of direct experimental spectra in public databases, this document presents predicted data and comparative analyses with structurally related compounds. It also outlines general experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data applicable to this and similar amino acid derivatives.

Compound Profile

-

Compound Name: this compound

-

Alternate Names: 2-amino-2-[3-(trifluoromethyl)phenyl]acetic acid, (±)-2-Amino-2-[3-(trifluoromethyl)phenyl]acetic acid

-

CAS Number: 242475-26-9

-

Molecular Formula: C₉H₈F₃NO₂

-

Molecular Weight: 219.16 g/mol

Spectroscopic Data

While experimental mass spectra are not available, predicted mass-to-charge ratios (m/z) for various adducts of this compound provide valuable information for mass spectrometry analysis.

| Adduct | Predicted m/z |

| [M+H]⁺ | 220.05800 |

| [M+Na]⁺ | 242.03994 |

| [M-H]⁻ | 218.04344 |

| [M+NH₄]⁺ | 237.08454 |

| [M+K]⁺ | 258.01388 |

| [M+H-H₂O]⁺ | 202.04798 |

| [M+HCOO]⁻ | 264.04892 |

| [M+CH₃COO]⁻ | 278.06457 |

Data sourced from predicted values.

Experimental NMR data for this compound is not available. However, analysis of related compounds can help predict the expected chemical shifts.

Reference Compound 1: m-(Trifluoromethyl)phenylacetic acid

-

¹H NMR (DMSO-d₆):

-

Aromatic protons: δ 7.53-7.66 ppm

-

CH₂ protons: δ 3.731 ppm

-

Carboxylic acid proton: δ 12.46 ppm

-

Reference Compound 2: N-trifluoroacetylphenylglycine

-

¹H NMR (acetone-d₆):

-

NH proton: δ 8.97 ppm (singlet)

-

Aromatic protons: δ 7.41-7.52 ppm (multiplet)

-

α-proton: δ 5.63 ppm (doublet, J = 7.3 Hz)

-

-

¹³C NMR (acetone-d₆):

-

Carboxyl carbon: δ 170.7 ppm

-

Amide carbonyl carbon: δ 157.3 ppm (quartet, ²JCF = 37.8 Hz)

-

Aromatic carbons: δ 128.9-136.2 ppm

-

Trifluoromethyl carbon: δ 116.9 ppm (quartet, ¹JCF = 287.2 Hz)

-

α-carbon: δ 57.7 ppm

-

Based on these related structures, the ¹H NMR spectrum of this compound in a suitable deuterated solvent is expected to show signals for the aromatic protons (likely in the range of 7.5-8.0 ppm), a signal for the α-proton adjacent to the amino and carboxyl groups (around 4-5 ppm), and exchangeable signals for the amino and carboxylic acid protons. The ¹³C NMR spectrum would correspondingly show signals for the aromatic carbons, the α-carbon, the carboxylic carbon, and the trifluoromethyl carbon (as a quartet).

An experimental IR spectrum for this compound is not available. The IR spectrum of an amino acid is characterized by vibrations of its functional groups. For this compound, the following characteristic absorption bands are expected:

| Functional Group | Expected Wavenumber Range (cm⁻¹) | Vibration Mode |

| O-H (Carboxylic Acid) | 2500-3300 (broad) | Stretching |

| N-H (Amine) | 3200-3500 | Stretching |

| C=O (Carboxylic Acid) | 1700-1725 | Stretching |

| C-F (Trifluoromethyl) | 1100-1350 (strong) | Stretching |

| C-N (Amine) | 1020-1250 | Stretching |

| Aromatic C-H | 3000-3100 | Stretching |

| Aromatic C=C | 1450-1600 | Stretching |

Note: In the solid state, amino acids often exist as zwitterions, which would shift the C=O stretch of the carboxylate to ~1550-1610 cm⁻¹ and the N-H bending of the ammonium group to ~1500-1600 cm⁻¹.

Experimental Protocols

The following are generalized protocols for obtaining spectroscopic data for amino acid derivatives like this compound.

-

Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O with acidification/basification, or CD₃OD). The choice of solvent is critical for dissolving the sample and avoiding exchange of labile protons with the solvent.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire a one-dimensional proton NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a one-dimensional carbon NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans and a longer relaxation delay are typically required compared to ¹H NMR.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are typically referenced to an internal standard (e.g., Tetramethylsilane - TMS).

-

Sample Preparation (Solid State):

-

KBr Pellet Method: Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation: Use a Fourier-Transform Infrared Spectrometer.

-

Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

-

Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent system, such as a mixture of water and a polar organic solvent (e.g., methanol or acetonitrile) with a small amount of acid (e.g., formic acid) or base (e.g., ammonium hydroxide) to promote ionization.

-

Instrumentation: Utilize a mass spectrometer equipped with an Electrospray Ionization (ESI) source.

-

Data Acquisition: Introduce the sample solution into the ESI source via direct infusion or through a liquid chromatography (LC) system. Acquire the mass spectrum in either positive or negative ion mode. For high-resolution mass spectrometry (HRMS), an Orbitrap or Time-of-Flight (TOF) analyzer is used to obtain accurate mass measurements.

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and any characteristic fragment ions. The accurate mass measurement can be used to confirm the elemental composition of the molecule.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel or uncharacterized compound like this compound.

Conclusion

While direct experimental spectroscopic data for this compound remains elusive in publicly accessible databases, this guide provides a foundational understanding based on predicted data and comparative analysis of related compounds. The outlined experimental protocols offer a practical framework for researchers to acquire the necessary NMR, IR, and MS data to fully characterize this molecule. The systematic application of these spectroscopic techniques, as depicted in the workflow, is essential for the unambiguous structural elucidation and quality control of this compound in research and development settings.

Chiral Resolution of 3-(Trifluoromethyl)-DL-phenylglycine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the methodologies for the chiral resolution of 3-(Trifluoromethyl)-DL-phenylglycine, a crucial chiral building block in the synthesis of various pharmaceutical compounds. The separation of its enantiomers is paramount as the biological activity of the final drug product often resides in a single enantiomer. This document details potential strategies for resolution, including diastereomeric salt formation and enzymatic kinetic resolution, drawing upon established methods for structurally similar compounds.

Introduction to Chiral Resolution

Chiral resolution is the process of separating a racemic mixture into its individual enantiomers. For amino acids like this compound, obtaining enantiomerically pure forms is a critical step in drug development to ensure therapeutic efficacy and minimize potential side effects associated with the unwanted enantiomer. The primary methods for chiral resolution on an industrial scale are classical resolution via diastereomeric salt formation and enzymatic kinetic resolution.

Diastereomeric Salt Resolution

Classical resolution through the formation of diastereomeric salts is a widely used and effective method for separating enantiomers of amino acids. This technique involves reacting the racemic amino acid with a chiral resolving agent to form a pair of diastereomeric salts. These diastereomers exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization.

While a specific protocol for this compound is not extensively detailed in publicly available literature, a well-established method for the resolution of the parent compound, DL-phenylglycine, utilizes (+)-camphorsulfonic acid as the resolving agent. This process can serve as a strong starting point for developing a resolution protocol for its trifluoromethylated analog.

Logical Workflow for Diastereomeric Salt Resolution

Caption: Workflow for Diastereomeric Salt Resolution.

Experimental Protocol (Adapted from Phenylglycine Resolution)

-

Salt Formation: Dissolve equimolar amounts of this compound and a suitable chiral resolving agent (e.g., (+)-camphorsulfonic acid, L-pyrrolidone carboxylic acid, or a tartaric acid derivative) in an appropriate solvent (e.g., methanol, ethanol, or water) with heating to achieve complete dissolution.

-

Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization of the less soluble diastereomeric salt. Seeding with a small crystal of the desired diastereomeric salt may be necessary to initiate crystallization.

-

Isolation of Diastereomer: Collect the precipitated crystals by filtration and wash with a small amount of cold solvent. The mother liquor, enriched in the more soluble diastereomer, can be processed separately to recover the other enantiomer.

-

Liberation of the Free Amino Acid: Dissolve the isolated diastereomeric salt in water and adjust the pH with a suitable base (e.g., ammonium hydroxide or sodium hydroxide) to precipitate the free enantiomer of 3-(Trifluoromethyl)-phenylglycine.

-

Purification and Analysis: Collect the enantiomerically enriched amino acid by filtration, wash with water, and dry. Determine the enantiomeric excess (e.e.) by chiral HPLC or by measuring the specific rotation.

Quantitative Data for Similar Resolutions

The following table summarizes data from the resolution of phenylglycine derivatives, which can be used as a benchmark for the development of a process for this compound.

| Racemic Compound | Resolving Agent | Solvent | Reported Optical Purity | Reference |

| DL-Phenylglycine Amide | L-Pyrrolidone Carboxylic Acid | Water | 98% (D-enantiomer) | [1] |

| DL-Phenylglycine | (+)-Camphorsulfonic Acid | Not Specified | High |

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a highly selective and environmentally benign method for separating enantiomers. This technique utilizes an enzyme that preferentially catalyzes the transformation of one enantiomer in a racemic mixture, leaving the other enantiomer unreacted. Lipases are commonly employed for the resolution of amino acid esters through enantioselective hydrolysis or acylation.

For compounds containing a trifluoromethylphenyl group, enzymatic resolution has proven to be effective. For instance, the kinetic resolution of 1-(3-trifluoromethylphenyl)-propan-2-ol using lipases has been shown to yield enantiomers with high optical purity.

Experimental Workflow for Enzymatic Kinetic Resolution

Caption: Workflow for Enzymatic Kinetic Resolution.

Experimental Protocol (General Procedure for Amino Acid Ester Resolution)

-

Substrate Preparation: Synthesize the methyl or ethyl ester of this compound using standard esterification methods (e.g., reaction with the corresponding alcohol in the presence of an acid catalyst like thionyl chloride or HCl gas).

-

Enzymatic Reaction: Suspend the racemic ester in a suitable buffer solution (e.g., phosphate buffer, pH 7) potentially with an organic co-solvent to improve solubility. Add the selected lipase (e.g., Candida antarctica lipase B (CALB), Pseudomonas cepacia lipase). The reaction is typically stirred at a controlled temperature (e.g., 30-45 °C) and monitored for conversion (ideally to ~50%).

-

Work-up and Separation: Once the desired conversion is reached, stop the reaction (e.g., by filtering off the immobilized enzyme). Separate the unreacted ester from the hydrolyzed amino acid by extraction. For example, acidify the reaction mixture and extract the unreacted ester with an organic solvent. The aqueous layer will contain the protonated amino acid.

-

Isolation of Enantiomers:

-

Unreacted Ester: Isolate the unreacted ester from the organic phase. This ester can then be hydrolyzed under acidic or basic conditions to yield the corresponding enantiomerically pure amino acid.

-

Hydrolyzed Amino Acid: Neutralize the aqueous layer to precipitate the enantiomerically enriched amino acid product.

-

-

Purification and Analysis: Purify both enantiomers by recrystallization. Determine the enantiomeric excess of both the unreacted ester and the product acid using chiral HPLC.

Quantitative Data for a Similar Enzymatic Resolution

The following table presents data from the enzymatic resolution of a structurally related compound, which can inform the development of a process for this compound.

| Racemic Substrate | Enzyme | Reaction Type | Reported Enantiomeric Excess (e.e.) | Reference |

| 1-(3-trifluoromethylphenyl)-propan-2-ol | Lipase | Esterification | >98% (for the S-enantiomer) |

Conclusion

References

The Ascent of a Molecular Powerhouse: An In-depth Technical Guide to the Discovery and History of Trifluoromethylated Amino Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine into bioactive molecules has become a cornerstone of modern medicinal chemistry. Among the various fluorinated motifs, the trifluoromethyl (CF3) group stands out for its profound impact on the physicochemical and biological properties of parent compounds. When appended to the fundamental building blocks of life—amino acids—the resulting trifluoromethylated amino acids unlock a vast potential for designing novel therapeutics, probes for biological systems, and advanced materials. This technical guide provides a comprehensive overview of the discovery, history, and key methodologies associated with these remarkable molecules, tailored for researchers and professionals in the field of drug development.

A Historical Perspective: From Curiosity to Core Technology

The journey of trifluoromethylated amino acids began in the mid-20th century, driven by a burgeoning interest in the biological effects of organofluorine compounds. A pivotal moment in this narrative is the work of H. M. Walborsky and his colleagues in 1955. Their research into the synthesis and microbiological activities of trifluoromethyl amino acids marked one of the earliest forays into this now-flourishing field. These initial studies laid the groundwork for decades of research into how the unique properties of the trifluoromethyl group could be harnessed to modulate the function of peptides and proteins.

The introduction of a trifluoromethyl group imparts a unique combination of properties to an amino acid. The high electronegativity of the fluorine atoms creates a strong electron-withdrawing effect, which can alter the acidity of nearby functional groups and influence non-covalent interactions. Furthermore, the CF3 group is significantly more lipophilic than a methyl group, which can enhance a molecule's ability to cross biological membranes. Crucially, the carbon-fluorine bond is exceptionally strong, rendering the trifluoromethyl group highly resistant to metabolic degradation.[1] This trifecta of electronic effects, lipophilicity, and metabolic stability has made trifluoromethylated amino acids invaluable tools in drug design.[1][2]

Physicochemical Properties of Trifluoromethylated Amino Acids

The introduction of a trifluoromethyl group significantly alters the fundamental properties of an amino acid. The following table summarizes key quantitative data for representative trifluoromethylated amino acids.

| Property | Amino Acid | Value | Reference |

| Molecular Weight ( g/mol ) | Alanine | 89.09 | |

| 3,3,3-Trifluoroalanine | 143.06 | [3] | |

| Phenylalanine | 165.19 | ||

| 4-(Trifluoromethyl)-L-phenylalanine | 233.19 | [4][5] | |

| XLogP3-AA | Alanine | -1.5 | |

| Trifluoromethylalanine | -1.3 | [6] | |

| Phenylalanine | 1.6 | ||

| 4-(Trifluoromethyl)-L-phenylalanine | -0.6 | [4] | |

| pKa (predicted) | Alanine (amine) | ~9.7 | |

| Trifluoroalanine (amine) | Lowered due to EWG | ||

| Alanine (carboxyl) | ~2.3 | ||

| Trifluoroalanine (carboxyl) | Lowered due to EWG |

EWG: Electron-Withdrawing Group. Predicted pKa values are generally lower for trifluoromethylated amino acids due to the inductive effect of the CF3 group.

Impact on Peptide and Protein Properties

The incorporation of trifluoromethylated amino acids into peptides and proteins can have profound effects on their structure, stability, and biological activity.

Conformational Effects

The steric bulk and electronic properties of the trifluoromethyl group can influence the local backbone conformation of a peptide chain. While comprehensive data on dihedral angle preferences for all trifluoromethylated amino acids is still an active area of research, studies have shown that these modifications can be used to stabilize specific secondary structures, such as helices. The precise conformational outcome depends on the specific amino acid, its position in the sequence, and the surrounding residues.

Proteolytic Stability

One of the most significant advantages of using trifluoromethylated amino acids in therapeutic peptide design is the enhanced resistance to enzymatic degradation. The strong C-F bonds and the steric hindrance provided by the CF3 group can prevent or slow down cleavage by proteases.

| Peptide Modification | Protease | Stability Outcome | Reference |

| α-Tfm-amino acid at P1 position | α-Chymotrypsin | Absolute stability | [7] |

| α-Tfm-amino acid at P2 and P'2 positions | α-Chymotrypsin | Considerable proteolytic stability | [7] |

| Fluorinated amino acids in various positions | α-Chymotrypsin and Pepsin | Stability is dependent on enzyme, position, and fluorine content | [8][9] |

| Side chain fluorination | Human blood plasma | Increased stability | [10] |

Enzyme Inhibition

Trifluoromethylated amino acids are frequently incorporated into enzyme inhibitors. The trifluoromethyl ketone and related motifs can act as potent transition-state analogs for various proteases.

| Inhibitor Class | Target Enzyme | Representative IC50 Values (nM) | Reference |

| Peptidyl trifluoromethyl ketones | Caspases | 0.023 - 801 | [11] |

| Cathepsin K Inhibitor 4 | Cathepsin K | 13 | [12] |

| Odanacatib | Cathepsin K | 0.2 | [12] |

| Balicatib | Cathepsin K | 1.4 | [12] |

Key Experimental Protocols

The synthesis of trifluoromethylated amino acids has evolved significantly over the years, with several robust methods now available to researchers.

Synthesis via the Strecker Reaction

The Strecker synthesis is a classic method for preparing α-amino acids. While not always the most efficient for trifluoromethylated analogs due to the nature of the precursors, it remains a fundamental approach.

General Protocol for Strecker Synthesis of α-Trifluoromethyl-Alanine:

-

Imine Formation: 3,3,3-Trifluoropyruvaldehyde is reacted with ammonia in a suitable solvent (e.g., methanol) to form the corresponding imine.

-

Cyanide Addition: A cyanide source, such as sodium cyanide or trimethylsilyl cyanide, is added to the reaction mixture. The cyanide ion attacks the imine carbon to form an α-aminonitrile.

-

Hydrolysis: The resulting α-aminonitrile is hydrolyzed under acidic or basic conditions to yield the α-trifluoromethyl-alanine.

Note: This is a generalized protocol and specific reaction conditions may need to be optimized.

Synthesis using the Ruppert-Prakash Reagent

The Ruppert-Prakash reagent (TMSCF3) is a widely used nucleophilic trifluoromethylating agent.

General Protocol for Trifluoromethylation of an Imine using TMSCF3:

-

Substrate Preparation: An appropriate imine precursor is synthesized from the corresponding aldehyde or ketone and a primary amine.

-

Trifluoromethylation: The imine is dissolved in a suitable aprotic solvent (e.g., THF) under an inert atmosphere. The Ruppert-Prakash reagent is added, typically in the presence of a catalytic amount of a fluoride source (e.g., TBAF or CsF) to initiate the reaction.

-

Workup and Purification: The reaction is quenched, and the desired trifluoromethylated amine is isolated and purified using standard techniques such as column chromatography.

Modern Photoredox Catalysis

Visible-light photoredox catalysis has emerged as a powerful and mild method for the synthesis of trifluoromethylated compounds, including amino acid derivatives.

General Protocol for Photoredox-Catalyzed Synthesis of β-Trifluoromethyl β-Amino Ketones:

-

Reaction Setup: A reaction vessel is charged with a photocatalyst (e.g., an iridium or ruthenium complex), a trifluoromethyl source (e.g., Umemoto's reagent), a styrene derivative, a nitrogen source, and a suitable solvent.

-

Irradiation: The reaction mixture is degassed and then irradiated with visible light (e.g., blue LEDs) at room temperature.

-

Reaction Monitoring and Workup: The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction is worked up, and the product is purified by chromatography.[13]

Visualization of Experimental Workflows

The following diagram illustrates a generalized workflow for the incorporation of a trifluoromethylated amino acid into a peptide sequence using solid-phase peptide synthesis (SPPS).

Application in Studying GPCR Signaling

Trifluoromethylated molecules serve as powerful probes in chemical biology. For instance, the drug aprepitant, which contains two trifluoromethyl groups, has been used to study the conformational dynamics of the neurokinin 1 receptor (NK1R), a G-protein coupled receptor (GPCR). The distinct 19F-NMR signals of the two trifluoromethyl groups provide a sensitive readout of the receptor's conformational state upon ligand binding.

The following diagram illustrates the logical workflow of using a trifluoromethylated probe to investigate GPCR dynamics.

Conclusion

From their initial synthesis in the mid-20th century to their current status as indispensable tools in drug discovery and chemical biology, trifluoromethylated amino acids have traveled a remarkable path. Their unique ability to modulate the physicochemical and biological properties of peptides and proteins has solidified their importance in the development of next-generation therapeutics. As synthetic methodologies continue to advance, the accessibility and diversity of these powerful building blocks will undoubtedly expand, opening up new avenues for scientific exploration and innovation.

References

- 1. Molecular Features of CA-074 pH-Dependent Inhibition of Cathepsin B - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 3,3,3-Trifluoroalanine | C3H4F3NO2 | CID 2734920 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-(Trifluoromethyl)-L-phenylalanine | C10H10F3NO2 | CID 2761501 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. Trifluoromethylalanine | C4H6F3NO2 | CID 54336644 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Proteolytically stable peptides by incorporation of alpha-Tfm amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Impact of fluorination on proteolytic stability of peptides: a case study with α-chymotrypsin and pepsin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Impact of fluorination on proteolytic stability of peptides in human blood plasma [agris.fao.org]

- 11. A small molecule inhibitor of Caspase 1 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Organophotoredox-Driven Three-Component Synthesis of β‑Trifluoromethyl β‑Amino Ketones - PMC [pmc.ncbi.nlm.nih.gov]

Commercial Suppliers of 3-(Trifluoromethyl)-DL-phenylglycine: A Technical Guide

For researchers, scientists, and drug development professionals, securing a reliable source of high-purity non-canonical amino acids is paramount for the successful synthesis of novel peptides and small molecule therapeutics. 3-(Trifluoromethyl)-DL-phenylglycine, a key building block in medicinal chemistry, is offered by a range of commercial suppliers. This technical guide provides an in-depth overview of these suppliers, their product specifications, and detailed experimental protocols for the incorporation of this amino acid into peptide chains. The trifluoromethyl group can enhance the metabolic stability and binding affinity of peptides, making this compound a valuable tool in drug discovery.[1][2][3]

Supplier and Product Specifications

A survey of the market reveals several key suppliers of this compound. While product specifications can vary, the following tables summarize the available quantitative data to facilitate a comparative analysis.

Table 1: General Product Specifications

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Sigma-Aldrich | This compound | 242475-26-9 | C₉H₈F₃NO₂ | 219.16 |

| AK Scientific | This compound | 242475-26-9 | C₉H₈F₃NO₂ | 219.16 |

| Santa Cruz Biotechnology | This compound | 242475-26-9 | C₉H₈F₃NO₂ | 219.16 |

| Hangzhou Royalchem Co.,LTD | This compound | 242475-26-9 | C₉H₈F₃NO₂ | 219.16 |

Table 2: Purity and Physical Properties

| Supplier | Purity Specification | Physical Form | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) |

| Sigma-Aldrich | ≥98.0%[4] | Solid[4] | - | - | - |

| AK Scientific | ≥98% (HPLC)[5] | Solid[5] | 231-237[5] | - | - |

| Santa Cruz Biotechnology | - | - | - | - | - |

| Hangzhou Royalchem Co.,LTD | - | - | - | 274[6] | 1.4±0.1[6] |

Experimental Protocols: Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The following protocols are representative methodologies for the incorporation of this compound into a peptide sequence using manual Fmoc-based Solid-Phase Peptide Synthesis (SPPS). These are general guidelines and may require optimization based on the specific peptide sequence and scale of the synthesis.

Materials and Reagents:

-

Fmoc-Rink Amide MBHA resin

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Piperidine, 20% (v/v) in DMF

-

Fmoc-3-(Trifluoromethyl)-DL-phenylglycine

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

-

N,N-Diisopropylethylamine (DIPEA)

-

Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water

-

Cold diethyl ether

Protocol 1: Resin Swelling and Fmoc Deprotection

-

Resin Swelling: Place the desired amount of Fmoc-Rink Amide MBHA resin in a reaction vessel. Add DMF to swell the resin for at least 30 minutes with gentle agitation. Drain the DMF.

-

Fmoc Deprotection: Add a 20% piperidine in DMF solution to the resin. Agitate for 5 minutes and drain. Repeat with a fresh portion of the deprotection solution for 15 minutes. Drain and wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine.

Protocol 2: Coupling of Fmoc-3-(Trifluoromethyl)-DL-phenylglycine

A critical consideration when coupling phenylglycine derivatives is the potential for racemization at the α-carbon, particularly in Fmoc-SPPS. Careful selection of coupling reagents and conditions is crucial to minimize this side reaction.

-

Amino Acid Activation: In a separate vial, dissolve Fmoc-3-(Trifluoromethyl)-DL-phenylglycine (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in a minimal amount of DMF.

-

Coupling Reaction: Add DIPEA (6 equivalents) to the activated amino acid solution and immediately add the mixture to the deprotected resin. Agitate the reaction mixture at room temperature for 2-4 hours. The steric hindrance of the phenylglycine residue may necessitate a longer coupling time or a second coupling step (double coupling) to ensure the reaction goes to completion.

-

Washing: After the coupling reaction, drain the solution and wash the resin thoroughly with DMF, followed by DCM, and then DMF again.

Protocol 3: Peptide Chain Elongation

Repeat the deprotection (Protocol 1) and coupling (Protocol 2) steps for each subsequent amino acid in the desired peptide sequence.

Protocol 4: Cleavage and Deprotection

-

Final Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection as described in Protocol 1.

-

Resin Washing and Drying: Wash the peptide-resin thoroughly with DMF, followed by DCM, and dry the resin under vacuum.

-

Cleavage: Add the cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% Water) to the dried resin. Agitate the mixture at room temperature for 2-3 hours.

-

Peptide Precipitation: Filter the resin and collect the filtrate into a cold diethyl ether solution. A white precipitate of the crude peptide should form.

-

Isolation: Centrifuge the mixture to pellet the peptide. Decant the ether and wash the peptide pellet with cold diethyl ether two more times. Dry the crude peptide under vacuum.

Protocol 5: Purification

The crude peptide, which will be a mixture of diastereomers due to the use of DL-phenylglycine, can be purified by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.

Visualizing the Workflow

The following diagrams illustrate the key experimental workflows described above.

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

References

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years [mdpi.com]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 3-(Trifluoromethyl)- DL -phenylglycine = 98.0 242475-26-9 [sigmaaldrich.com]

- 5. 242475-26-9 this compound AKSci W4779 [aksci.com]

- 6. echemi.com [echemi.com]

Methodological & Application

Application Notes and Protocols for Incorporating 3-(Trifluoromethyl)-DL-phenylglycine into Peptides

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-canonical amino acids into peptide scaffolds is a powerful strategy in medicinal chemistry and drug discovery to enhance therapeutic properties. 3-(Trifluoromethyl)-DL-phenylglycine is a valuable unnatural amino acid that can significantly modulate the biological activity, metabolic stability, and conformational characteristics of peptides. The trifluoromethyl (CF3) group, owing to its strong electron-withdrawing nature and lipophilicity, can influence peptide-protein interactions, improve resistance to enzymatic degradation, and enhance membrane permeability.[1][2] The steric bulk of the CF3 group, nearly twice that of a methyl group, can also enforce specific secondary structures.[3]

These application notes provide a comprehensive guide for the successful incorporation of this compound into peptide sequences using standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Key Applications

The strategic placement of this compound within a peptide sequence can be leveraged for several applications:

-

Enhanced Metabolic Stability: The robust carbon-fluorine bonds in the trifluoromethyl group can shield adjacent peptide bonds from proteolytic cleavage, thereby extending the in-vivo half-life of peptide-based therapeutics.[2][4][5]

-

Modulation of Receptor Binding and Activity: The electronic and steric properties of the trifluoromethylated phenyl ring can alter the binding affinity and selectivity of peptides for their biological targets.[1] This allows for the fine-tuning of peptide hormone and neurotransmitter analogs.

-

Increased Lipophilicity and Cell Permeability: The lipophilic nature of the CF3 group can enhance the ability of peptides to cross cellular membranes, which is often a significant hurdle in the development of peptide drugs.[1][2]

-

Conformational Constraint: The steric hindrance imposed by the trifluoromethylphenylglycine residue can restrict the conformational flexibility of the peptide backbone, potentially stabilizing bioactive conformations.

Challenges and Considerations

-

Steric Hindrance: The bulky side chain of this compound can impede coupling reactions. To overcome this, the use of more potent coupling reagents, longer reaction times, or double coupling may be necessary.[6][7]

-

Racemization: As this compound is a racemic mixture, its incorporation will result in a mixture of diastereomeric peptides. These diastereomers will require separation and purification, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).[8][9]

-

Coupling Reagent Selection: For sterically hindered amino acids, standard coupling reagents may be inefficient. The use of aminium/uronium salt-based reagents like HATU is highly recommended for achieving high coupling efficiency.[10][11][12][13]

Data Presentation

Table 1: Recommended Coupling Conditions for this compound

| Parameter | Standard Amino Acids | This compound | Rationale for Modification |

| Coupling Reagent | HBTU, HCTU, DIC/HOBt | HATU , COMU | Overcomes steric hindrance and accelerates coupling.[6][12][13] |

| Amino Acid Equivalents | 3-5 eq | 4-5 eq | Ensures reaction driving force for the hindered amino acid. |

| Coupling Reagent Equivalents | 3-5 eq | 3.8-5 eq | Stoichiometry adjusted for optimal activation.[11] |

| Base | DIPEA, NMM | DIPEA, Collidine | DIPEA is standard; Collidine can be used to minimize racemization.[6] |

| Base Equivalents | 6-10 eq | 8-10 eq | Ensures complete activation and neutralization.[10] |

| Coupling Time | 30-60 min | 2-12 hours (or double coupling) | Allows sufficient time for the sterically hindered coupling to proceed to completion.[11] |

| Monitoring | Kaiser Test | Kaiser Test (or Bromophenol Blue for subsequent coupling) | A negative Kaiser test (yellow beads) indicates complete coupling.[11] |

Table 2: Expected Impact of this compound Incorporation

| Property | Expected Outcome | Mechanism |

| Proteolytic Stability | Increased | Steric shielding of the peptide backbone by the trifluoromethyl group.[2][4][5] |

| Lipophilicity (LogP) | Increased | The trifluoromethyl group is highly lipophilic (Hansch π value of +0.88).[1] |

| Binding Affinity | Modulated (Increase or Decrease) | Altered hydrophobic and electronic interactions with the target receptor.[1][14] |

| Secondary Structure | Potential for stabilization | The steric bulk of the side chain can restrict conformational freedom.[14] |

| Purification | More complex | Presence of diastereomers requires high-resolution separation techniques.[8][9] |

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) - Single Coupling Cycle

This protocol outlines a manual single coupling cycle for incorporating Fmoc-3-(Trifluoromethyl)-DL-phenylglycine-OH using the Fmoc/tBu strategy on a 0.1 mmol scale.

Materials:

-

Fmoc-Rink Amide resin (or other suitable resin)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

20% (v/v) Piperidine in DMF

-

Fmoc-3-(Trifluoromethyl)-DL-phenylglycine-OH

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA)

-

Methanol

-

Acetic Anhydride (for optional capping)

Procedure:

-

Resin Swelling: a. Place the resin in a reaction vessel. b. Add DMF and allow the resin to swell for at least 30 minutes.[15] c. Drain the DMF.

-

Fmoc Deprotection: a. Add 20% piperidine in DMF to the resin. b. Agitate the mixture for 5 minutes. c. Drain the solution. d. Add a fresh 20% piperidine in DMF solution and agitate for an additional 15 minutes. e. Drain the solution and wash the resin thoroughly with DMF (5 x 1 min).

-